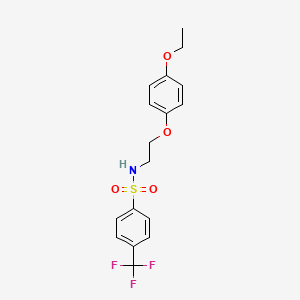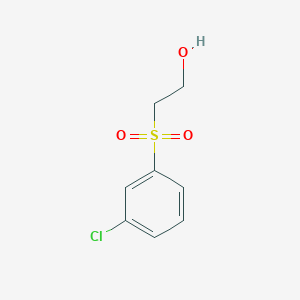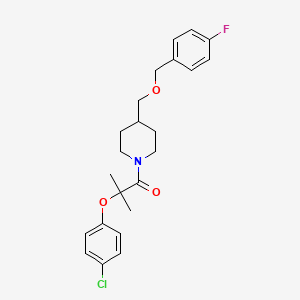
N-(2-(4-ethoxyphenoxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-ethoxyphenoxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide, also known as EHT 1864, is a small molecule inhibitor that has been used in scientific research to study the role of Rho GTPases in various biological processes. Rho GTPases are a family of proteins that play a crucial role in cell signaling and are involved in a wide range of cellular processes, including cell migration, cell division, and gene expression. EHT 1864 has been shown to selectively inhibit the activity of Rho GTPases, making it a valuable tool for studying their function and regulation.
Wissenschaftliche Forschungsanwendungen
Prevention of Cerebral Vasospasm
N-(2-(4-ethoxyphenoxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide has been investigated for its potential in preventing cerebral vasospasm following subarachnoid hemorrhage (SAH). The study focused on the effectiveness of oral administration of endothelin (ET) receptor antagonists in reducing the constriction of blood vessels caused by SAH, highlighting the potential of such compounds in treating vasospasm in humans (Zuccarello et al., 1996).
Chiral Separation in Pharmaceutical Analysis
Research has also delved into the chiral separation of enantiomers, demonstrating the utility of N-(2-(4-ethoxyphenoxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide derivatives in pharmaceutical analysis. This includes the separation of enantiomers of drugs such as tamsulosin by capillary electrophoresis, showcasing the importance of these compounds in ensuring the quality and efficacy of pharmaceuticals (Maier et al., 2005).
Synthesis and Bioactivity Studies
Further studies have been conducted on the synthesis and bioactivity of derivatives, examining their potential as carbonic anhydrase inhibitors and evaluating their cytotoxic activities. These studies suggest the relevance of N-(2-(4-ethoxyphenoxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide derivatives in the development of new therapeutic agents for various diseases (Gul et al., 2016).
Endothelin Receptor Antagonism
The exploration of biphenylsulfonamide endothelin antagonists, including structure-activity relationships and the pharmacology of orally active compounds, highlights the potential of N-(2-(4-ethoxyphenoxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide derivatives in inhibiting the effects of endothelin-1, a potent vasoconstrictor involved in various cardiovascular diseases (Murugesan et al., 1998).
Eigenschaften
IUPAC Name |
N-[2-(4-ethoxyphenoxy)ethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO4S/c1-2-24-14-5-7-15(8-6-14)25-12-11-21-26(22,23)16-9-3-13(4-10-16)17(18,19)20/h3-10,21H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXSCUFQKZEHKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl (4aR,7aS)-2,3,4a,5,7,7a-hexahydro-1H-furo[3,4-b]pyrazine-4-carboxylate](/img/structure/B2964833.png)

![N-([2,2'-bifuran]-5-ylmethyl)benzamide](/img/structure/B2964837.png)
![3-[4-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2964838.png)
![2-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2964839.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2964842.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2964843.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2964846.png)
![2-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2964849.png)
![3-[(2,6-Dichlorophenyl)methyl]-2-methyl-1-(4-phenylmethoxyphenyl)pyridin-4-one](/img/structure/B2964850.png)


